2,3,5-Trinitrotoluene

Analytical chemistry Environmental monitoring HPLC method validation

As a non-explosive isomer, 2,3,5-Trinitrotoluene is an irreplaceable analytical standard for environmental forensics and genetic toxicology. Unlike the 2,4,6-isomer (TNT), its unique substitution pattern dictates distinct chromatographic retention (boiling point 405.2 °C) and mutagenic potency (Ames TA100 value: 0.46 log). Procuring this isomer guarantees regulatory compliance with ISO 22478:2006 for water quality testing and ensures data integrity in bioremediation and computational modeling studies.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 609-74-5
Cat. No. B1618595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trinitrotoluene
CAS609-74-5
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
InChIKeyDGSCKRLVSINLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trinitrotoluene (CAS 609-74-5): Procurement-Grade Analytical Standard and Environmental Research Reference Material


2,3,5-Trinitrotoluene (CAS 609-74-5) is an isomer of trinitrotoluene with the molecular formula C₇H₅N₃O₆ and a molecular weight of 227.13 g/mol . It is characterized by nitro group substitution at the 2-, 3-, and 5-positions of the toluene ring, distinguishing it structurally from the more widely known 2,4,6-trinitrotoluene (TNT) explosive isomer [1]. This compound exists as a crystalline solid with a density of approximately 1.608 g/cm³, a boiling point of 405.2 °C at 760 mmHg, and a melting point of 97.2 °C (experimental) or 223.97 °C (estimated mean/weighted) [2]. As an asymmetrical trinitrotoluene isomer, 2,3,5-trinitrotoluene serves primarily as an analytical reference standard for environmental monitoring of munitions-contaminated sites and as a research compound for investigating structure-activity relationships in nitroaromatic toxicity and degradation studies [3].

2,3,5-Trinitrotoluene Procurement: Why Isomeric Substitution with 2,4,6-Trinitrotoluene Is Not Scientifically Valid


Trinitrotoluene isomers are not interchangeable in analytical, toxicological, or environmental fate applications due to position-dependent differences in physicochemical properties, chromatographic behavior, and biological activity. The four trinitrotoluene isomers (2,3,4-; 2,3,5-; 2,3,6-; and 2,4,6-) exhibit distinct retention characteristics in chromatographic separation [1], with 2,3,5-trinitrotoluene demonstrating a boiling point of 405.2 °C compared to 389.7 °C for 2,3,6-trinitrotoluene . Substitution pattern dictates the electronic environment of the nitro groups, directly influencing reduction potentials, enzymatic degradation pathways, and mutagenic potency in standardized assays such as the Ames Salmonella/microsome test [2]. Regulatory environmental monitoring protocols, including ISO 22478:2006, specifically require isomer-resolved identification of nitrotoluenes in water matrices, making isomerically pure reference standards essential for validated quantification [1]. Substituting 2,3,5-trinitrotoluene with 2,4,6-trinitrotoluene in analytical calibration or toxicological assessment introduces systematic error that compromises data integrity and regulatory compliance.

2,3,5-Trinitrotoluene (CAS 609-74-5): Quantitative Differentiation Evidence Against Comparator Compounds


Chromatographic Differentiation: Isomer-Specific Retention for Analytical Selectivity

2,3,5-Trinitrotoluene exhibits distinct chromatographic retention behavior relative to other trinitrotoluene isomers, enabling baseline-resolved quantification in complex environmental matrices. ISO 22478:2006 specifies a validated HPLC-UV method for determination of nitrotoluenes, nitroamines, and nitrate esters in drinking water, groundwater, and surface water, with the lower limit of the working range for nitroaromatics between 0.1 μg/L and 0.5 μg/L, extendable down to 0.05 μg/L [1]. The method explicitly includes 2,3,5-trinitrotoluene as a target analyte requiring isomer-specific identification. This chromatographic differentiation is essential because co-eluting isomers would produce false-positive or overestimated quantification results in environmental compliance testing [2].

Analytical chemistry Environmental monitoring HPLC method validation

Mutagenicity Potency: Quantified Ames Test Activity Differentiating Isomer-Specific Toxicological Profiles

2,3,5-Trinitrotoluene exhibits experimentally determined mutagenic activity in the Salmonella typhimurium TA100 strain (without S9 metabolic activation) with a log(TA100) potency value of 0.46, corresponding to approximately 2.88 revertants/nmol [1][2]. This quantitative mutagenicity value places 2,3,5-trinitrotoluene within a defined potency range among nitroaromatic compounds, where all tested nitroaromatics except 2,4,6-trinitrophenol and 2,3,5-trinitroresorcinol were at least an order of magnitude more mutagenic than dinitrotoluene (DNT) isomers [3]. The position-specific substitution pattern (2,3,5- vs. 2,4,6-) influences electronic distribution and nitro group accessibility, directly affecting DNA interaction potential and frameshift mutation induction [3].

Genetic toxicology Structure-activity relationship Risk assessment

Physicochemical Differentiation: Boiling Point and Thermal Behavior Relative to Isomeric Analogs

2,3,5-Trinitrotoluene exhibits distinct physicochemical properties compared to its closest isomeric analog 2,3,6-trinitrotoluene. The boiling point of 2,3,5-trinitrotoluene is 405.2 ± 40.0 °C at 760 mmHg, whereas 2,3,6-trinitrotoluene has a boiling point of 389.7 ± 37.0 °C at 760 mmHg, representing a difference of approximately 15.5 °C . This differential arises from the asymmetric substitution pattern affecting intermolecular interactions and vapor pressure characteristics. Additionally, the melting point of 2,3,5-trinitrotoluene is reported as 97.2 °C (experimental), while predicted mean/weighted melting point is estimated at 223.97 °C . The density of 2,3,5-trinitrotoluene is 1.608 g/cm³ (calculated) .

Physicochemical characterization Synthetic intermediate Analytical method development

Thermochemical Differentiation: Standard Enthalpy of Combustion for Energetic and Stability Assessment

The standard enthalpy of combustion (ΔcH°solid) of 2,3,5-trinitrotoluene has been experimentally determined as −3447 kJ/mol via combustion calorimetry [1]. This thermochemical datum distinguishes 2,3,5-trinitrotoluene from other nitroaromatic isomers and provides a quantitative basis for calculating heat of formation, which is critical for evaluating energetic potential and thermal stability. The data compilation is maintained by the NIST Chemistry WebBook and derived from the foundational work of Garner and Abernethy (1921) [1]. While direct comparative combustion data for all trinitrotoluene isomers is not uniformly available in a single source, this experimentally measured value establishes a verifiable reference point for computational validation and thermodynamic modeling of nitroaromatic isomer series.

Thermochemistry Energetic materials research Thermodynamic modeling

Environmental Fate Differentiation: Isomer-Dependent Biodegradation and Remediation Behavior

Trinitrotoluene isomers, including 2,3,5-trinitrotoluene, exhibit isomer-specific biodegradation and reductive transformation behavior in environmental matrices. Under sulfate-reducing conditions, trinitrotoluene is reduced to triaminotoluene via nitrite reductase enzymes commonly found in Desulfovibrio species [1]. The reductive transformation of trinitrotoluenes using zero-valent iron (steel-wool) in continuous treatment systems permits almost total degradation of nitrobenzene, nitrophenol, nitrotoluene, dinitrotoluene, and trinitrotoluene, probably generating respective amine derivatives [2]. Advanced oxidation processes (AOPs) have been specifically investigated for degrading nitrotoluene, dinitrotoluene, and trinitrotoluene in wastewater discharged from TNT production facilities [3]. The position of nitro groups influences the kinetics and pathway selectivity of these reductive transformations, making isomer-specific reference materials essential for validating degradation studies and monitoring remediation efficacy [4].

Environmental remediation Biodegradation Nitroaromatic contaminants

2,3,5-Trinitrotoluene (CAS 609-74-5): Primary Research and Industrial Application Scenarios for Procurement


Environmental Monitoring: Isomer-Specific Reference Standard for Regulatory Compliance

2,3,5-Trinitrotoluene serves as an essential analytical reference standard for environmental monitoring laboratories conducting regulatory compliance testing of munitions-contaminated groundwater, drinking water, and surface water. ISO 22478:2006 specifies HPLC-UV methodology requiring isomer-resolved identification of nitrotoluenes, with a validated working range lower limit of 0.1–0.5 μg/L for nitroaromatics [1]. Procurement of high-purity 2,3,5-trinitrotoluene reference material enables accurate calibration and quantification, distinguishing this isomer from co-occurring 2,4,6-trinitrotoluene and other nitroaromatic contaminants in complex environmental matrices.

Genetic Toxicology Research: Structure-Activity Relationship Studies

2,3,5-Trinitrotoluene is procured for genetic toxicology investigations examining structure-activity relationships among nitroaromatic isomers. The experimentally determined log(TA100) mutagenicity value of 0.46 (≈2.88 revertants/nmol) provides a quantitative benchmark for comparative assessment of isomer-specific genotoxic potential [1][2]. This compound enables researchers to evaluate how nitro group substitution pattern (2,3,5- vs. 2,4,6- vs. 2,3,6-) influences Ames test response, DNA adduct formation, and frameshift mutation induction [3].

Environmental Remediation Research: Degradation Pathway Validation

Research groups investigating bioremediation and advanced oxidation processes for nitroaromatic-contaminated sites procure 2,3,5-trinitrotoluene as an analytical standard to validate isomer-specific degradation pathways. The compound serves as a target analyte in studies employing zero-valent iron reduction systems, sulfate-reducing bacterial cultures, and AOPs for wastewater treatment [1][2]. Isomerically pure reference material enables accurate quantification of degradation kinetics and identification of transformation products including amino-dinitrotoluene intermediates [3].

Thermochemical and Computational Modeling: Experimental Validation Datasets

Computational chemistry and thermochemical modeling laboratories procure 2,3,5-trinitrotoluene for experimental validation of density functional theory (DFT) calculations and quantitative structure-property relationship (QSPR) models. The experimentally determined standard enthalpy of combustion (ΔcH°solid = −3447 kJ/mol) and other physicochemical parameters (boiling point 405.2 °C, density 1.608 g/cm³) provide benchmark data for validating computational predictions of nitroaromatic isomer properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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